molecular formula C12H8N2O5 B2492558 2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoic acid CAS No. 91330-48-2

2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoic acid

Cat. No. B2492558
CAS RN: 91330-48-2
M. Wt: 260.205
InChI Key: LPWPSIFBADLDNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, followed by intramolecular condensation with 1,3-dielectrophiles . Another example is the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors, where key intermediates are converted through reactions such as Ullmann coupling . These methods highlight the intricate processes required to synthesize specific pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectral methods and X-ray crystallography. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been studied using these techniques, and its structure was further analyzed using DFT calculations . Similarly, the crystal structure and DFT studies of other pyrimidine derivatives provide insights into their molecular conformation, stability, and potential hydrogen bonding interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and nitrosation, to form new compounds with different properties . These reactions are crucial for modifying the chemical structure to achieve desired biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. Theoretical studies using DFT can predict vibrational wavenumbers, NMR, and electronic transitions, which are essential for understanding the behavior of these compounds . Additionally, the synthesis of radiolabeled pyrimidine derivatives for biological evaluation, such as [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate, demonstrates the application of these compounds in medical imaging .

Scientific Research Applications

  • Corrosion Inhibitors : Hadi, Abduljalil, and Kareem (2018) synthesized derivatives of barbituric acid, including 2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoic acid, to explore their use as corrosion inhibitors for mild steel. Their study utilized density functional theory (DFT) and various spectroscopic techniques to analyze molecular structure, electronic construction, and efficiency of inhibition (Hadi, Abduljalil, & Kareem, 2018).

  • Antiproliferative Activity : Mahmudov et al. (2014) isolated organotin(IV) complexes with 2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)benzoic acid and evaluated their antiproliferative activity against human carcinoma cells. The study found significant in vitro antiproliferative activity, suggesting potential applications in cancer research (Mahmudov et al., 2014).

  • Catalytic Activity in Chemical Reactions : Gurbanov et al. (2017) studied organotin(IV) complexes, including those with 2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)benzoic acid, for their catalytic activity in cyanosilylation of aldehydes. The study showed high catalytic activity in these reactions, indicating its potential in chemical synthesis (Gurbanov et al., 2017).

  • Oxidation of Cyclic Alkanes : Sutradhar et al. (2016) synthesized a copper(II) tetramer with arylhydrazone of barbituric acid, including 2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)benzoic acid, and explored its catalytic activity in the oxidation of cyclic alkanes. This study highlights the compound's potential role in catalysis and organic chemistry (Sutradhar et al., 2016).

properties

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWPSIFBADLDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

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